molecular formula C15H10Br2N2OS B11453711 2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole

2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole

Cat. No.: B11453711
M. Wt: 426.1 g/mol
InChI Key: BPKJNDQZDZCODB-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with bromobenzyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with a carboxylic acid chloride in the presence of a base such as triethylamine.

  • Introduction of Bromobenzyl and Bromophenyl Groups: : The bromobenzyl and bromophenyl groups can be introduced through nucleophilic substitution reactions. For example, the bromobenzyl group can be attached via a reaction between a thiol and a bromobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromine atoms, potentially leading to dehalogenation or ring reduction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the bromine atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that oxadiazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties. Its ability to interact with biological targets makes it a potential lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-[(4-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-[(4-Fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-[(4-Bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to participate in halogen bonding, potentially increasing its efficacy in various applications.

Properties

Molecular Formula

C15H10Br2N2OS

Molecular Weight

426.1 g/mol

IUPAC Name

2-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H10Br2N2OS/c16-12-5-1-10(2-6-12)9-21-15-19-18-14(20-15)11-3-7-13(17)8-4-11/h1-8H,9H2

InChI Key

BPKJNDQZDZCODB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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